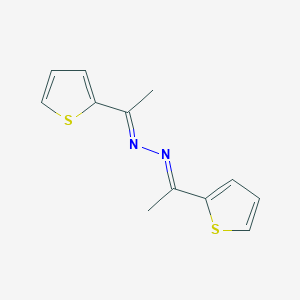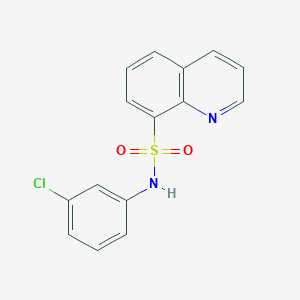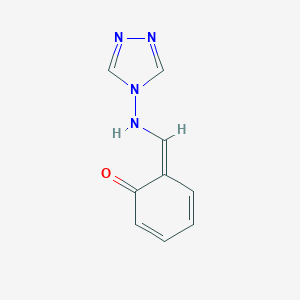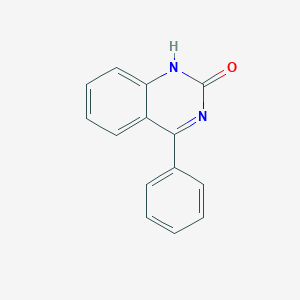
4-phenylquinazolin-2(1H)-one
Overview
Description
4-Phenylquinazolin-2(1H)-one is a heterocyclic compound that belongs to the quinazolinone family It is characterized by a quinazoline core structure with a phenyl group attached at the fourth position
Mechanism of Action
Target of Action
The primary targets of 4-Phenylquinazolin-2(1H)-one, also known as Proquazone, are Prostaglandin G/H synthase 1 and 2 . These enzymes, also known as cyclooxygenases, play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .
Mode of Action
This compound interacts with its targets by inhibiting the core protein synthesis of proteoglycans . This inhibition results in the suppression of the secondary biosynthesis of glucosamine . Furthermore, it acts as an inhibitor for the Prostaglandin G/H synthases, thereby reducing the production of prostaglandins, which are key mediators of inflammation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are as follows :
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain. By inhibiting the production of prostaglandins, it reduces the signaling for pain and inflammation at the cellular level. This results in the alleviation of symptoms associated with conditions like rheumatoid arthritis and osteoarthritis .
Biochemical Analysis
Biochemical Properties
It is known that quinazolinone derivatives interact with various enzymes and proteins, influencing biochemical reactions
Cellular Effects
Quinazolinone derivatives have been found to have broad applications, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory effects . These effects suggest that 4-Phenylquinazolin-2(1H)-one may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-phenylquinazolin-2(1H)-one typically involves the reaction of 2-aminobenzophenone with formamide or formic acid. The reaction proceeds through cyclization to form the quinazolinone ring. Another method involves the use of substituted 2-aminobenzophenones and thiourea in the presence of dimethyl sulfoxide (DMSO), which undergoes thermal decomposition to form the desired product .
Industrial Production Methods: Industrial production of this compound can be achieved through similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and high-pressure conditions to enhance yield and reduce reaction time. The purification process typically involves recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 4-Phenylquinazolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different substituents.
Reduction: Reduction reactions can convert the quinazolinone ring to dihydroquinazolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and amines are commonly employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted quinazolinones, which exhibit different biological activities and properties.
Scientific Research Applications
4-Phenylquinazolin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities
Comparison with Similar Compounds
- 4-Amino-2-phenylquinazoline
- 6-Chloro-2-phenylquinazoline
- 2-(4-Methoxyphenyl)-4-phenylquinazoline
Comparison: 4-Phenylquinazolin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Compared to similar compounds, it exhibits a different spectrum of activity and can be tailored for specific applications through further chemical modifications .
Properties
IUPAC Name |
4-phenyl-1H-quinazolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-14-15-12-9-5-4-8-11(12)13(16-14)10-6-2-1-3-7-10/h1-9H,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUBTSLLILWICW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)NC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70177995 | |
| Record name | 2(1H)-Quinazolinone, 4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70177995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23441-75-0 | |
| Record name | 4-Phenyl-2(1H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23441-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(1H)-Quinazolinone, 4-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023441750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Quinazolinone, 4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70177995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Is there evidence that the vasorelaxant effect of 4-phenylquinazolin-2(1H)-one derivatives is dependent on specific structural features?
A: While the study doesn't delve into a comprehensive structure-activity relationship analysis, it demonstrates that various derivatives of this compound exhibit a range of potencies (IC50 values from 3.41 ± 0.65 µM to 39.72 ± 6.77 µM) []. This suggests that modifications to the core structure can impact the compound's interaction with its biological target and influence its vasorelaxant activity. Further research exploring different substituents and their effects on potency would provide valuable insights into the structure-activity relationship.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1h-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]](/img/structure/B182867.png)

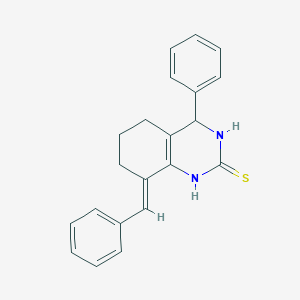
![6-Methyl-2-[N'-(3-nitro-benzylidene)-hydrazino]-pyrimidin-4-ol](/img/structure/B182871.png)
![4-[(3-nitrophenyl)methylideneamino]-N-phenylaniline](/img/structure/B182873.png)
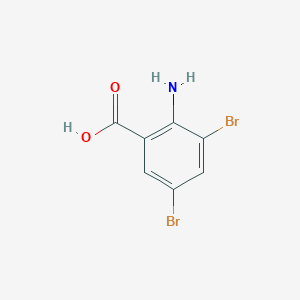
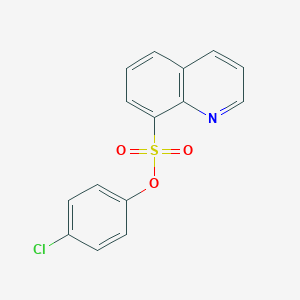

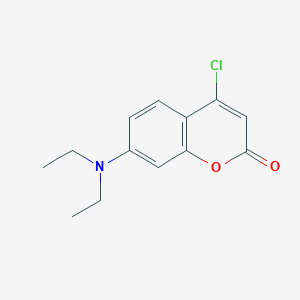
![N-[(2,4-dimethylphenyl)sulfonyl]glycine](/img/structure/B182882.png)
